(E)-5-(ピリジン-3-イルメチレン)-2-チオキソイミダゾリジン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

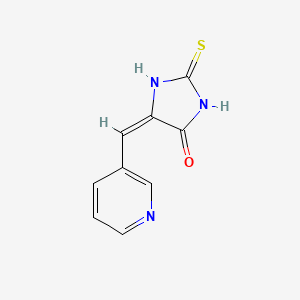

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyridine ring attached to a thioxoimidazolidinone core

科学的研究の応用

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for (E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

作用機序

The mechanism of action of (E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis.

類似化合物との比較

Similar Compounds

Pymetrozine: A pyridine azomethine compound with insecticidal properties.

5-Amino-pyrazoles: Versatile synthetic building blocks used in the preparation of various heterocyclic compounds.

Uniqueness

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one is unique due to its specific structure, which combines a pyridine ring with a thioxoimidazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

生物活性

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one is a compound belonging to the thioxoimidazolidinone class, which has garnered attention for its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes recent findings on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thioxoimidazolidinone core substituted with a pyridinylmethylene group. Its structural uniqueness contributes to its biological efficacy, influencing interactions with various biological targets.

Inhibition of Ecto-5'-Nucleotidase (h-e5'NT)

One of the significant biological activities of (E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one derivatives is their inhibition of ecto-5'-nucleotidase (h-e5'NT). This enzyme plays a crucial role in purinergic signaling by regulating adenosine levels in the extracellular space. Overexpression of h-e5'NT is associated with various pathological conditions, including cancer and inflammation.

Key Findings:

- Inhibitory Activity : The compound exhibited selective inhibition against h-e5'NT with an IC50 value of 0.23 ± 0.08 μM, indicating potent activity against this target .

- Cytotoxic Potential : In addition to enzyme inhibition, the compound demonstrated cytotoxic effects against cancer cell lines that overexpress h-e5'NT, showcasing its dual action as both an enzyme inhibitor and a potential anticancer agent .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent, particularly against hepatocellular carcinoma (HepG2) cells.

- Cytotoxicity : The compound showed significant cytotoxicity with IC50 values as low as 0.017 μM against HepG2 cells, outperforming standard chemotherapeutics like Staurosporine and 5-Fluorouracil .

- Apoptosis Induction : Treatment with the compound led to a 19.35-fold increase in apoptosis induction compared to controls, indicating its ability to trigger programmed cell death through mechanisms involving the PI3K/AKT pathway .

- Gene Expression Modulation : The compound enhanced the expression of pro-apoptotic genes (p53, PUMA, Caspases 3, 8, and 9) while inhibiting anti-apoptotic genes such as Bcl-2. This modulation suggests a targeted approach to cancer therapy by manipulating cellular survival pathways .

Structure-Activity Relationship (SAR)

The biological activity of thioxoimidazolidinones is significantly influenced by their chemical structure. Variations in substituents can lead to substantial changes in potency and selectivity.

Observations:

- Substituent Effects : A series of studies have shown that electron-withdrawing groups on the aromatic ring enhance inhibitory activity against various targets, including perforin—a protein involved in immune responses .

- Binding Affinity : Compounds with specific substitutions demonstrated improved binding affinities and solubility profiles, making them more favorable candidates for further development .

Case Studies

- Inhibition of Perforin : A study investigated several derivatives of thioxoimidazolidinones for their ability to inhibit perforin activity. Compounds showed effective inhibition at concentrations ≤2.5 μM without cytotoxic effects on natural killer cells .

- In Vivo Efficacy : In vivo studies confirmed that certain derivatives not only inhibited tumor growth but also improved antioxidant levels and overall health markers in treated animals .

特性

IUPAC Name |

(5E)-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-7(11-9(14)12-8)4-6-2-1-3-10-5-6/h1-5H,(H2,11,12,13,14)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSHZRKKQXDPHT-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/2\C(=O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26657569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。